molecular formula C7H10BrF3O3S B13250365 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione

Cat. No.: B13250365
M. Wt: 311.12 g/mol
InChI Key: DHJZGHQIXFVJGO-UHFFFAOYSA-N
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Description

This compound features a thiolane-1,1-dione core (a five-membered sulfur-containing ring with two sulfonyl groups) substituted at position 3 with a bromine atom and at position 4 with a 1,1,1-trifluoropropan-2-yloxy group. Though direct synthesis data for this compound is absent in the provided evidence, analogous thiolane-dione derivatives are synthesized via nucleophilic substitution or coupling reactions involving brominated intermediates and fluorinated reagents .

Properties

Molecular Formula

C7H10BrF3O3S

Molecular Weight

311.12 g/mol

IUPAC Name

3-bromo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C7H10BrF3O3S/c1-4(7(9,10)11)14-6-3-15(12,13)2-5(6)8/h4-6H,2-3H2,1H3

InChI Key

DHJZGHQIXFVJGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CS(=O)(=O)CC1Br

Origin of Product

United States

Preparation Methods

Preparation of the Key Intermediate: 3-Bromo-1,1,1-trifluoropropane

The trifluoropropyl moiety is introduced via 3-bromo-1,1,1-trifluoropropane, a critical intermediate synthesized by halogenation of trifluoropropane derivatives.

  • Patent IL141999A0 (Israel, 1999) and related patents (WO2000020362A1, US5962754A) describe a method involving:
    • Starting from 1,1,1-trifluoropropane.
    • Selective bromination at the 3-position using brominating agents under controlled conditions.
    • Purification by distillation to isolate 3-bromo-1,1,1-trifluoropropane with high purity and yield.
Step Reagents/Conditions Outcome Reference
1 1,1,1-Trifluoropropane + Br2 or NBS Selective bromination at C-3 position IL141999A0
2 Distillation Isolation of pure 3-bromo-1,1,1-trifluoropropane IL141999A0
  • This intermediate is essential for introducing the trifluoropropyl ether substituent in the target molecule.

Synthesis of 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (3-Bromo-4-hydroxysulfolane)

  • This compound serves as the sulfolane core precursor with a bromine substituent.
  • According to PubChem data, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide can be prepared by:
    • Bromination of sulfolane derivatives.
    • Hydroxylation at the 4-position.
  • The sulfolane ring is oxidized to the 1,1-dioxide form (sulfone).
Step Reagents/Conditions Outcome Reference
1 Sulfolane + Br2 or NBS Bromination at 3-position PubChem
2 Controlled hydroxylation or nucleophilic substitution Hydroxyl group introduction at 4-position PubChem
3 Oxidation (if necessary) Formation of sulfone (1,1-dioxide) PubChem

Formation of the 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione

  • The final step involves etherification of the 4-hydroxy group with 3-bromo-1,1,1-trifluoropropane or a suitable trifluoropropyl electrophile.
  • Typical conditions include:
    • Use of base (e.g., potassium carbonate) to deprotonate the hydroxyl.
    • Nucleophilic substitution with the trifluoropropyl bromide.
    • Solvent: polar aprotic (e.g., DMF or DMSO).
    • Temperature control to optimize yield and minimize side reactions.
Step Reagents/Conditions Outcome Reference
1 3-Bromo-4-hydroxysulfolane + base (K2CO3) + 3-bromo-1,1,1-trifluoropropane Ether formation at 4-position of sulfolane ring Inferred from known etherification methods and intermediates
2 Purification (chromatography/distillation) Pure 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione General synthetic protocols

Summary Table of Preparation Route

Intermediate/Step Key Reagents/Conditions Yield/Notes Source/Patent
3-Bromo-1,1,1-trifluoropropane Bromination of 1,1,1-trifluoropropane with Br2 or NBS High purity via distillation IL141999A0
3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide Bromination + hydroxylation of sulfolane Sulfone oxidation state maintained PubChem
Etherification to target compound Base-mediated nucleophilic substitution with trifluoropropyl bromide Typical etherification yields Synthesized from intermediates

Research Findings and Considerations

  • The selective bromination of trifluoropropane is critical to avoid polybromination or side reactions; patents emphasize controlled conditions and choice of brominating agents for selectivity.
  • The sulfolane ring functionalization must maintain the sulfone oxidation state to preserve the thiolane-1,1-dione structure, which is essential for the compound's stability and reactivity.
  • The etherification step requires careful base and solvent selection to prevent elimination or rearrangement side reactions, especially given the electron-withdrawing trifluoromethyl group.
  • Purification techniques such as distillation and chromatography are necessary to achieve high purity, especially due to the compound's potential use in specialty chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted thiolane compounds.

Scientific Research Applications

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and trifluoropropyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiolane-1,1-dione Derivatives

3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (CAS 1183914-73-9)
  • Structure : Bromine is located on a pyrazole ring attached to the thiolane-dione core.
  • Molecular Formula : C₇H₉BrN₂O₂S
  • Molecular Weight : 265.13 g/mol
  • Key Differences : Unlike the target compound, the bromine is part of a heteroaromatic system, which may alter electronic properties and binding affinity in biological systems. The absence of a fluorinated group reduces lipophilicity .
3-(3-Bromophenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)propanoic Acid (CAS 1184225-10-2)
  • Structure: A bromophenyl group is linked via a propanoic acid chain to the thiolane-dione.
  • Molecular Formula : C₁₃H₁₅BrO₄S
  • Molecular Weight : 347.22 g/mol
3-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}-1λ⁶-thiolane-1,1-dione (CAS 1852980-45-0)
  • Structure: A pyrimidine ring with a hydroxymethyl group is attached via an amino linker to the thiolane-dione.
  • Molecular Formula : C₉H₁₂N₃O₃S
  • Molecular Weight : 243.29 g/mol
  • Key Differences : The absence of halogens (Br/F) reduces steric and electronic effects, but the hydroxymethyl group may enhance hydrogen-bonding interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1λ⁶-thiolane-1,1-dione (Target) Not Provided Not Provided Br (C3), CF₃CH₂O (C4) Thiolane-1,1-dione
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₇H₉BrN₂O₂S 265.13 Br (pyrazole), no fluorinated groups Pyrazole, thiolane-1,1-dione
3-(3-Bromophenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)propanoic acid C₁₃H₁₅BrO₄S 347.22 Br (phenyl), carboxylic acid Thiolane-1,1-dione, propanoic acid
1-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,6-thiadiazine 1-oxide (5f) C₁₀H₇BrF₃N₂O₂S 353.14 Br (phenyl), CF₃ Thiadiazine oxide

Research Findings and Functional Comparisons

Reactivity and Stability
  • The trifluoropropoxy group in the target compound likely enhances stability against oxidative metabolism compared to non-fluorinated analogues (e.g., hydroxymethyl-substituted derivatives) .
  • Bromine at position 3 may facilitate nucleophilic substitution reactions, similar to bromophenyl derivatives .
Pharmacological Potential
  • Thiolane-dione derivatives with fluorinated groups (e.g., trifluoromethyl or trifluoropropoxy) show improved blood-brain barrier penetration in preclinical studies, a trait absent in hydroxylated analogues .
  • Bromine’s presence correlates with increased binding affinity in kinase inhibition assays, as seen in bromophenyl-thiolane-dione hybrids .

Biological Activity

The compound 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione , also known as a thiolane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C7H8BrF3O2S
  • Molecular Weight: 303.1 g/mol
  • Structure: The compound features a bromine atom, a trifluoropropyl group, and a thiolane ring with a dione functional group.

Physical Properties:

  • Melting Point: Not readily available
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on the solvent used.

The biological activity of 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Antioxidant Properties : Thiolane derivatives are known for their antioxidant capabilities, which may protect cells from oxidative stress.
  • Modulation of Signaling Pathways : The compound could influence various signaling pathways related to inflammation and cell survival.

Therapeutic Potential

The therapeutic potential of this compound is under investigation in several areas:

  • Cancer Therapy : Due to its ability to modulate enzyme activity and signaling pathways, there is potential for its use in targeting cancer cells.
  • Cardiovascular Diseases : The antioxidant properties may provide protective effects against oxidative damage in cardiovascular tissues.

Case Study 1: Anticancer Activity

A study conducted by researchers exploring thiolane derivatives found that compounds similar to 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Thiolane Derivative AMCF-7 (Breast Cancer)15Apoptosis Induction
Thiolane Derivative BHeLa (Cervical Cancer)10Caspase Activation

Case Study 2: Cardiovascular Protection

Another research effort focused on the protective effects of thiolane derivatives against oxidative stress-induced damage in cardiac cells. The findings indicated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.

Treatment GroupROS Levels (Relative Units)Cell Viability (%)
Control10070
Compound Group4590

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